molecular formula C20H15FN4O3S B15109131 4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B15109131
M. Wt: 410.4 g/mol
InChI Key: WDDKXCHTHZDPMA-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic benzamide derivative featuring a 1,3-thiazole core fused with a 1,2,4-oxadiazole moiety. The thiazole ring is substituted with a methyl group at position 4 and a (Z)-configured imine linkage to the benzamide group. The oxadiazole ring is further functionalized with a 4-methoxyphenyl substituent, enhancing its electronic and steric profile. The fluorine atom at the para position of the benzamide moiety likely influences bioavailability and metabolic stability by modulating lipophilicity and hydrogen-bonding interactions .

Structurally, the molecule combines pharmacophoric elements from benzamide-based drugs (e.g., nitazoxanide, a thiazolide antiparasitic agent) and heterocyclic scaffolds known for enzyme inhibition (e.g., oxadiazoles as bioisosteres for esters or amides) . Its synthesis likely involves cyclocondensation of thioamide precursors with hydroxylamine derivatives to form the oxadiazole ring, followed by coupling to the thiazole-imine system under basic conditions, as seen in analogous syntheses .

Properties

Molecular Formula

C20H15FN4O3S

Molecular Weight

410.4 g/mol

IUPAC Name

4-fluoro-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H15FN4O3S/c1-11-16(19-23-17(25-28-19)12-5-9-15(27-2)10-6-12)29-20(22-11)24-18(26)13-3-7-14(21)8-4-13/h3-10H,1-2H3,(H,22,24,26)

InChI Key

WDDKXCHTHZDPMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of acylhydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings with the benzamide moiety under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to other functional groups.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Oxadiazole Hybrids

  • Compound 6 (Molecules, 2011) : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
    • Key Differences : Replaces the oxadiazole with an isoxazole ring and lacks the 4-fluoro and 4-methoxy substituents.
    • Physicochemical Data :
  • Melting Point: 160°C (vs. likely higher for the target compound due to increased rigidity from oxadiazole).
  • IR: C=O stretch at 1606 cm⁻¹ (weaker than oxadiazole’s conjugated C=N stretches).
  • Yield: 70% (suggesting moderate synthetic efficiency compared to oxadiazole derivatives) .

  • Compound 8a (Molecules, 2011): N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Key Differences: Substitutes oxadiazole with a pyridine ring and includes acetyl/methyl groups.

Fluorinated Benzamide Derivatives

  • N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide (Acta Cryst., 2012) :
    • Key Differences : Uses a simpler thiazole ring without oxadiazole fusion. The 2,4-difluoro substitution vs. 4-fluoro in the target compound may alter electronic distribution and binding affinity.
    • Crystallography : Exhibits intermolecular N–H···N and C–H···F hydrogen bonds, stabilizing the lattice. The target compound’s 4-methoxy group may disrupt similar packing, affecting crystallinity .

Methoxy-Substituted Oxadiazole/Thiadiazole Analogues

  • 4-Methoxy-N-(3-Oxo-1,2,4-Thiadiazol-5-yl)Benzamide (Parchem, 2024): Key Differences: Replaces the thiazole-imine system with a thiadiazole ring. The sulfur atom in thiadiazole increases electronegativity vs. Spectral Data: IR shows C=O at ~1660 cm⁻¹, similar to the target compound’s benzamide stretch, but lacks the conjugated C=N peaks of oxadiazole (~1600 cm⁻¹) .

Triazole and Thiadiazole Hybrids

  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (Int. J. Mol. Sci., 2014) :
    • Key Differences : Sulfonyl and triazole groups introduce polar residues absent in the target compound. The 2,4-difluorophenyl group (vs. 4-fluorobenzamide) may enhance hydrophobic interactions but reduce metabolic resistance .

Table 1: Comparative Analysis of Key Parameters

Compound Core Structure Substituents Melting Point (°C) IR C=O/C=N (cm⁻¹) Yield (%)
Target Compound Thiazole-Oxadiazole 4-Fluoro, 4-Methoxy, Methyl N/A ~1660 (C=O), ~1600 (C=N) N/A
Compound 6 Thiadiazole-Isoxazole Phenyl 160 1606 (C=O) 70
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 2,4-Difluoro, Chloro N/A ~1660 (C=O) N/A
4-Methoxy-N-(3-oxo-thiadiazol-5-yl)benzamide Thiadiazole 4-Methoxy N/A ~1660 (C=O) N/A

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